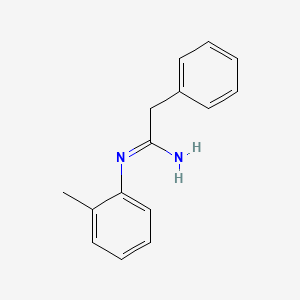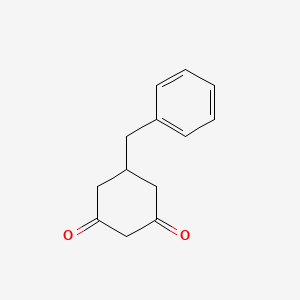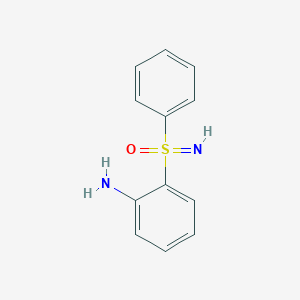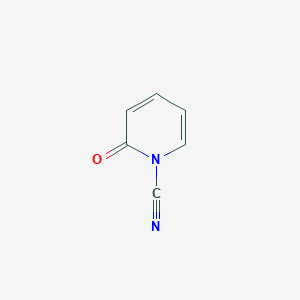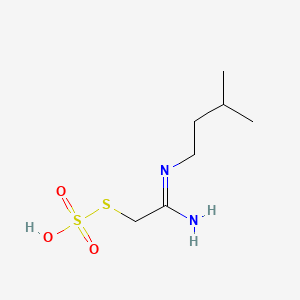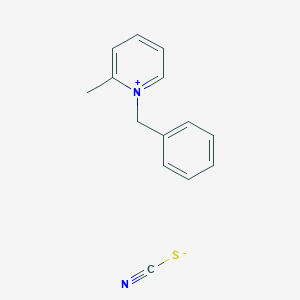
Beryllium;nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beryllium nickel is an alloy composed of beryllium and nickel. This compound is known for its remarkable properties, including high strength, excellent thermal conductivity, and resistance to corrosion. Beryllium nickel alloys are used in various applications, particularly in industries that require materials with high performance under extreme conditions.
准备方法
Synthetic Routes and Reaction Conditions
Beryllium nickel alloys are typically prepared through precipitation heat treatment. The process involves alloying beryllium with nickel, followed by heat treatment to achieve the desired mechanical properties. The optimal heat treatment for the highest strength is conducted at approximately 925°F for 2 hours .
Industrial Production Methods
In industrial settings, beryllium nickel alloys are produced by melting beryllium and nickel together in a controlled environment. The molten mixture is then cast into molds to form ingots, which are subsequently processed through rolling, forging, or extrusion to achieve the desired shapes and sizes. The material can also be cold-rolled and heat-treated to enhance its mechanical properties .
化学反应分析
Types of Reactions
Beryllium nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution. Beryllium, in particular, reacts with acids such as hydrochloric acid and sulfuric acid to form beryllium salts and release hydrogen gas . Nickel, on the other hand, can undergo oxidation to form nickel oxide.
Common Reagents and Conditions
Oxidation: Beryllium reacts with oxygen to form beryllium oxide (BeO) at elevated temperatures. Nickel can also form nickel oxide (NiO) when exposed to oxygen.
Reduction: Beryllium and nickel can be reduced from their oxides using reducing agents such as hydrogen or carbon monoxide.
Substitution: Beryllium and nickel can participate in substitution reactions with halogens to form halides such as beryllium chloride (BeCl₂) and nickel chloride (NiCl₂).
Major Products Formed
Beryllium Oxide (BeO): Formed from the oxidation of beryllium.
Nickel Oxide (NiO): Formed from the oxidation of nickel.
Beryllium Chloride (BeCl₂): Formed from the reaction of beryllium with chlorine.
Nickel Chloride (NiCl₂): Formed from the reaction of nickel with chlorine.
科学研究应用
Beryllium nickel alloys have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Chemistry: Used as catalysts in various chemical reactions due to their high thermal conductivity and resistance to corrosion.
Medicine: Investigated for their potential use in medical devices and implants due to their biocompatibility and mechanical strength.
作用机制
The mechanism by which beryllium nickel alloys exert their effects is primarily through their interaction with other materials at the molecular level. Beryllium, for instance, can form a passivating oxide layer that protects the underlying metal from further oxidation . Nickel, on the other hand, enhances the mechanical properties of the alloy by increasing its strength and resistance to deformation.
Molecular Targets and Pathways
Beryllium: Forms a protective oxide layer (BeO) that prevents further oxidation.
Nickel: Enhances the alloy’s mechanical properties by increasing its strength and resistance to wear.
相似化合物的比较
Beryllium nickel alloys can be compared with other similar compounds, such as beryllium copper and nickel titanium alloys.
Beryllium Copper: Known for its high electrical conductivity and strength, beryllium copper is used in electrical contacts and springs.
Nickel Titanium (Nitinol): Exhibits shape memory and superelasticity, making it ideal for medical devices and actuators.
Similar Compounds
- Beryllium Copper (BeCu)
- Nickel Titanium (NiTi)
- Beryllium Aluminum (BeAl)
Beryllium nickel alloys stand out due to their unique combination of high strength, thermal conductivity, and resistance to corrosion, making them suitable for a wide range of demanding applications.
属性
CAS 编号 |
37227-61-5 |
|---|---|
分子式 |
BeNi |
分子量 |
67.706 g/mol |
IUPAC 名称 |
beryllium;nickel |
InChI |
InChI=1S/Be.Ni |
InChI 键 |
ZMDCATBGKUUZHF-UHFFFAOYSA-N |
规范 SMILES |
[Be].[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


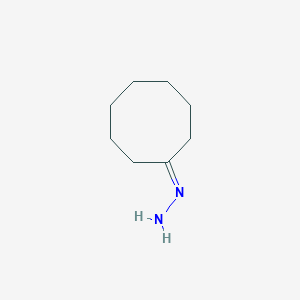
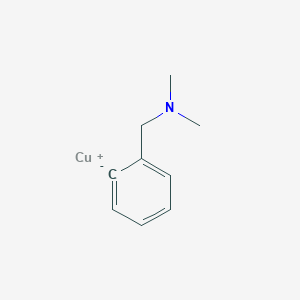
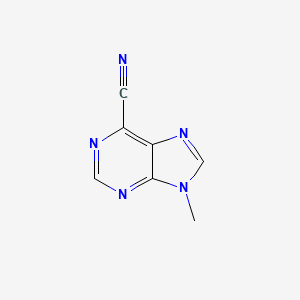
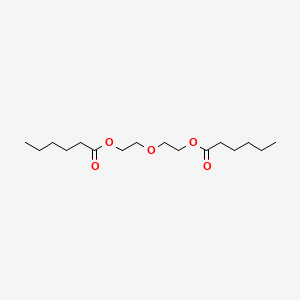
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)
![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)


